Methionine Sulfoximine

Description

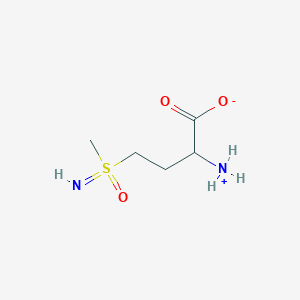

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTAYKAGBXMACB-DPVSGNNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=N)(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936181 | |

| Record name | L-Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15985-39-4, 21752-32-9, 21752-31-8 | |

| Record name | L-Methionine-DL-sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15985-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Methionine-S,R-sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14103 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Methionine sulfoximine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINE SULFOXIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIONINE SULFOXIMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHIONINE SULFOXIMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methionine Sulfoximine: A Deep Dive into its Mechanism of Action

This in-depth technical guide provides a comprehensive exploration of the molecular mechanism of action of Methionine Sulfoximine (MSO), a pivotal tool in neuroscience and biochemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the intricate interactions of MSO with its primary molecular target and the resultant physiological sequelae. We will move beyond a superficial overview to dissect the causality behind its effects, offering field-proven insights into its application and study.

Introduction: The Significance of this compound

This compound is a sulfoximine derivative of the amino acid methionine.[1] It is widely recognized in the scientific community as a potent and irreversible inhibitor of glutamine synthetase (GS), an enzyme central to nitrogen metabolism and neurotransmitter recycling in the brain.[1][2][3][4][5] Historically, MSO gained notoriety as the toxic agent responsible for "running fits" in dogs that consumed flour treated with nitrogen trichloride (the "agene process").[6] This discovery spurred intensive research into its mechanism of action, revealing its profound impact on cellular metabolism. Today, MSO is an invaluable pharmacological tool for investigating the roles of glutamine synthetase in various physiological and pathological processes, including the glutamate-glutamine cycle, ammonia detoxification, and cellular proliferation in cancer.[7][8][9]

At physiological concentrations, MSO's effects are primarily attributed to its interaction with glutamine synthetase. However, at high concentrations, it can induce convulsions, an effect that is exploited in some experimental models of epilepsy.[4][6] Conversely, at sub-convulsive doses, MSO has demonstrated neuroprotective properties in models of hyperammonemia and amyotrophic lateral sclerosis (ALS).[6][10] This dose-dependent duality underscores the critical need for a thorough understanding of its mechanism of action.

The Core Mechanism: Irreversible Inhibition of Glutamine Synthetase

The primary and most well-characterized mechanism of action of this compound is the irreversible inhibition of glutamine synthetase.[1][2][3][4][5][7] This inhibition is not a simple binding event but a multi-step process that effectively renders the enzyme inactive.

A Biphasic Inhibition: Competitive Binding Followed by Irreversible Inactivation

The interaction of MSO with glutamine synthetase is biphasic.[6][10] Initially, MSO acts as a competitive inhibitor, vying with the enzyme's natural substrate, glutamate, for binding to the active site.[6] This is due to the structural similarity between MSO and glutamate. The inhibition of human glutamine synthetase by MSO shows an initial reversible competitive inhibition with a Ki of 1.19 mM.[6][10]

Following this initial competitive binding, a more permanent inactivation occurs. The enzyme itself catalyzes the phosphorylation of the bound MSO, using a molecule of ATP.[1][11] This phosphorylation event transforms MSO into this compound phosphate.[7][12][13][14]

Formation of a Stable Transition-State Analog

This compound phosphate is a stable transition-state analog.[1] It becomes tightly, though non-covalently, bound to the active site of glutamine synthetase, effectively locking the enzyme in an inactive conformation.[1][7][11] This complex is so stable that the inhibitor does not readily dissociate, leading to what is functionally irreversible inhibition.[1][2][3][4][5][7]

The diagram below illustrates the enzymatic reaction of glutamine synthetase and its inhibition by this compound.

Caption: Inhibition of Glutamine Synthetase by this compound.

Stereospecificity of Inhibition

This compound has four stereoisomers. Research has definitively shown that only one of these, L-methionine-S-sulfoximine, is responsible for both the inhibition of glutamine synthetase and the convulsant effects observed at high doses.[12] This stereospecificity highlights the precise molecular recognition required for the interaction with the enzyme's active site.

Physiological Consequences of Glutamine Synthetase Inhibition

The inhibition of glutamine synthetase by MSO has profound effects on cellular metabolism, particularly in the central nervous system where the enzyme plays a critical role in the glutamate-glutamine cycle.

Disruption of the Glutamate-Glutamine Cycle

The glutamate-glutamine cycle is a metabolic pathway between astrocytes and neurons that is essential for recycling the neurotransmitter glutamate.[9] Glutamate released into the synaptic cleft is taken up by astrocytes and converted to glutamine by glutamine synthetase. Glutamine is then transported back to neurons, where it is converted back to glutamate for reuse as a neurotransmitter.

By inhibiting glutamine synthetase in astrocytes, MSO disrupts this cycle, leading to a depletion of the glutamine available for neuronal glutamate synthesis.[7][9] This can have significant consequences for synaptic transmission and neuronal function.

Caption: Disruption of the Glutamate-Glutamine Cycle by MSO.

Neurotoxicity and Neuroprotection: A Dose-Dependent Phenomenon

The consequences of GS inhibition by MSO are dose-dependent.

-

High Doses and Excitotoxicity: At high concentrations, MSO can lead to an accumulation of glutamate in the extracellular space, contributing to excitotoxicity and convulsions.[4][6] Some studies suggest that MSO may also directly act by increasing glutamate release, which then activates NMDA receptors, leading to excitotoxic cell death.[15]

-

Low Doses and Neuroprotection: Conversely, sub-convulsive doses of MSO have been shown to be neuroprotective in certain contexts.[6][10] In conditions of hyperammonemia, where excess ammonia drives the production of glutamine in astrocytes leading to osmotic swelling and cerebral edema, MSO can mitigate this by inhibiting glutamine synthesis.[6][16] Similarly, in models of ALS, MSO has been shown to increase survival time, possibly by reducing glutamate-mediated excitotoxicity.[6]

Effects on Glutathione Synthesis

In vitro studies have shown that MSO can also inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione synthesis.[6] However, in vivo studies in the brain have not demonstrated a significant alteration in glutathione levels following MSO administration, suggesting that this off-target effect may not be physiologically relevant in this context.[6] In contrast, studies on the kidney have shown that MSO can lower glutathione levels in the proximal tubule.[17]

Experimental Protocols for Studying MSO's Effects

To rigorously investigate the mechanism and consequences of MSO action, specific and reliable experimental protocols are essential.

Glutamine Synthetase Activity Assay

A common method to measure GS activity is a colorimetric assay based on the formation of γ-glutamylhydroxamate.[18][19]

Principle: In the presence of hydroxylamine, glutamine synthetase catalyzes the formation of γ-glutamylhydroxamate from glutamate and ATP. This product forms a colored complex with ferric chloride in an acidic solution, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer (e.g., 50 mM imidazole-HCl, pH 6.8).[18] Determine the protein concentration of the lysate using a standard method like the BCA assay.[18][19]

-

Reaction Mixture: Prepare a reaction mixture containing L-glutamate, ATP, hydroxylamine, and a source of divalent cations (e.g., MnCl₂ or MgCl₂).[18][19][20]

-

Incubation: Add a known amount of protein lysate to the reaction mixture and incubate at 37°C for a defined period (e.g., 2-6 hours).[18][19]

-

Stopping the Reaction: Terminate the reaction by adding a stop solution containing ferric chloride, trichloroacetic acid, and hydrochloric acid.[19]

-

Measurement: Centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at a wavelength of 540-560 nm.[18][19][21]

-

Quantification: Calculate the GS activity based on a standard curve generated with known concentrations of γ-glutamylhydroxamate.[19]

Data Presentation:

| Sample | Protein (µg) | Incubation Time (min) | Absorbance (540 nm) | GS Activity (nmol/min/mg protein) |

| Control | 30 | 120 | 0.850 | Calculated Value |

| MSO-treated | 30 | 120 | 0.120 | Calculated Value |

Quantification of Glutamate and Glutamine

High-Performance Liquid Chromatography (HPLC) is a widely used and sensitive method for the quantification of amino acids like glutamate and glutamine in biological samples.

Principle: Amino acids in the sample are derivatized with a fluorescent tag (e.g., o-phthalaldehyde) and then separated by reverse-phase HPLC. The fluorescent derivatives are detected and quantified.

Step-by-Step Methodology:

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer and deproteinize the sample, typically by adding a strong acid like perchloric acid followed by neutralization.

-

Derivatization: Mix the deproteinized sample with the derivatizing agent (e.g., o-phthalaldehyde/β-mercaptoethanol) to form fluorescent isoindole derivatives of the amino acids.

-

HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., a C18 column). Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) to separate the amino acid derivatives.

-

Detection: Monitor the column effluent with a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

Quantification: Identify and quantify the glutamate and glutamine peaks by comparing their retention times and peak areas to those of known standards.

Beyond the Core Mechanism: Other Considerations

While the inhibition of glutamine synthetase is the primary mechanism of action of MSO, some studies have suggested other potential effects, particularly at higher concentrations or in specific experimental systems. These include:

-

Direct Excitatory Actions: As mentioned, some evidence points to a direct glutamate-like excitatory effect of MSO, possibly through the release of endogenous glutamate.[15]

-

Alterations in Glucose Metabolism: MSO has been shown to affect glucose metabolism in the brain.[22]

-

Interaction with Other Drugs: MSO has been shown to interact with other compounds, such as propofol, where it can aggravate toxicity.[23]

These findings highlight the importance of careful dose selection and consideration of potential confounding factors when using MSO in experimental settings.

Conclusion

This compound is a powerful research tool with a well-defined primary mechanism of action: the irreversible inhibition of glutamine synthetase. This action, initiated by competitive binding and culminating in the formation of a stable phosphorylated intermediate, has profound consequences for cellular metabolism, most notably the disruption of the glutamate-glutamine cycle. The dose-dependent nature of its effects, ranging from neuroprotection to excitotoxicity, necessitates a nuanced understanding for its appropriate application in research. The experimental protocols detailed herein provide a framework for the rigorous investigation of MSO's impact on biological systems. As research continues to unravel the complexities of glutamine metabolism in health and disease, this compound will undoubtedly remain an indispensable instrument for scientific discovery.

References

-

Wikipedia. This compound. [Link]

-

Bame, M., et al. (2013). Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 428-434. [Link]

-

Alef, K., & Zumft, W. G. (1981). L-methionine-SR-sulfoximine as a probe for the role of glutamine synthetase in nitrogenase switch-off by ammonia and glutamine in Rhodopseudomonas palustris. PubMed. [Link]

-

Wikipedia. Glutamine synthetase. [Link]

-

Rowe, W. B., & Meister, A. (1970). Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of this compound. Proceedings of the National Academy of Sciences of the United States of America, 66(2), 500–506. [Link]

-

Barnett, N. L., & Pow, D. V. (2000). Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina. Journal of Neurophysiology, 84(1), 301–312. [Link]

-

Brusilow, W. S. A., & Peters, T. J. (2017). Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase. Expert Opinion on Therapeutic Targets, 21(5), 461-469. [Link]

-

Bame, M., et al. (2013). Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases. PubMed. [Link]

-

Kim, J., & DeBerardinis, R. J. (2019). Glutamine Synthetase as a Therapeutic Target for Cancer Treatment. MDPI. [Link]

-

Jambekar, A. A. (2012). Use of this compound to dissect the role of glutamine synthetase and glutamine in an inflammatory immune response. Wayne State University Dissertations. [Link]

-

Ronzio, R. A., Rowe, W. B., & Meister, A. (1969). Studies on the mechanism of inhibition of glutamine synthetase by this compound. Biochemistry, 8(3), 1066–1075. [Link]

-

Brenchley, J. E. (1973). Effect of this compound and Methionine Sulfone on Glutamate Synthesis in Klebsiella aerogenes. Journal of Bacteriology, 114(2), 666–673. [Link]

-

Peng, I. C., et al. (2016). Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. Bio-protocol, 6(19), e1959. [Link]

-

Bio-protocol. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. [Link]

-

Gordon, J., & Brenchley, J. E. (1973). Effect of this compound and Methionine Sulfone on Glutamate Synthesis in Klebsiella aerogenes. ASM Journals. [Link]

- Google Patents.

-

Andersen, J. V., et al. (2023). The Glutamate/GABA-Glutamine Cycle: Insights, Updates, and Advances. Journal of Neuroscience Research, 101(11), 1731-1753. [Link]

-

Ronzio, R. A., & Meister, A. (1968). Phosphorylation of this compound by glutamine synthetase. Proceedings of the National Academy of Sciences of the United States of America, 59(1), 164–170. [Link]

-

bioworlde. Glutamine Synthetase Microplate Assay Kit User Manual. [Link]

-

Brusilow, W. S. A., & Peters, T. J. (2017). Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase. PubMed. [Link]

-

Manning, J. M., et al. (1969). Identification of L-methionine S-sulfoximine as the diastereoisomer of L-methionine SR-sulfoximine that inhibits glutamine synthetase. Biochemistry, 8(6), 2155-2160. [Link]

-

Rao, S. L., & Meister, A. (1972). In vivo formation of this compound phosphate, a protein-bound metabolite of this compound. Biochemistry, 11(7), 1123–1127. [Link]

-

Chemical Science. Direct formation and site-selective elaboration of this compound in polypeptides. [Link]

-

Rao, S. L., & Meister, A. (1972). In vivo formation of this compound phosphate, a protein-bond metabolite of this compound. Biochemistry, 11(7), 1123-1127. [Link]

-

Albrecht, J., & Norenberg, M. D. (2004). Effects of this compound on the glutamine and glutamate content and cell volume in rat cerebral cortical slices: involvement of mechanisms not related to inhibition of glutamine synthesis. Neurotoxicology, 25(3), 443-449. [Link]

-

Tillekeratne, M. P., & Vinnakota, S. (2001). This compound shows excitotoxic actions in rat cortical slices. Neuroscience Letters, 305(2), 113-116. [Link]

-

Stewart, P. A., & Rosenberg, L. E. (1987). The glial drug this compound reduces goldthioglucose lesions in mice. Brain Research, 423(1-2), 265-270. [Link]

-

ResearchGate. L-methionine sulfoximine interacted with propofol and showed toxicity in PC12 cells. [Link]

-

Wikipedia. Cerebral edema. [Link]

-

Welbourne, T. C. (1979). Effect of this compound on glutathione and amino acid levels in the nephron. The American Journal of Physiology, 236(4), E469-E474. [Link]

-

Van den Berg, C. J., & Van den Velden, J. (1970). THE EFFECT OF METHIONINE SULPHOXIMINE ON THE INCORPORATION OF LABELLED GLUCOSE, ACETATE, PHENYLALANINE AND PROLINE INTO GLUTAMATE AND RELATED AMINO ACIDS IN THE BRAINS OF MICE. Semantic Scholar. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. L-methionine-SR-sulfoximine as a probe for the role of glutamine synthetase in nitrogenase switch-off by ammonia and glutamine in Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Glutamate/GABA‐Glutamine Cycle: Insights, Updates, and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamine synthetase - Wikipedia [en.wikipedia.org]

- 12. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. In vivo formation of this compound phosphate, a protein-bound metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cerebral edema - Wikipedia [en.wikipedia.org]

- 17. Effect of this compound on glutathione and amino acid levels in the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. bioworlde.com [bioworlde.com]

- 22. THE EFFECT OF METHIONINE SULPHOXIMINE ON THE INCORPORATION OF LABELLED GLUCOSE, ACETATE, PHENYLALANINE AND PROLINE INTO GLUTAMATE AND RELATED AMINO ACIDS IN THE BRAINS OF MICE | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

Biochemical pathways affected by methionine sulfoximine

An In-Depth Technical Guide to the Biochemical Pathways Affected by Methionine Sulfoximine

Authored by: Gemini, Senior Application Scientist

Introduction: this compound (MSO) as a Molecular Probe

This compound (MSO) is a sulfoximine derivative of the amino acid methionine, recognized primarily for its potent, irreversible inhibition of glutamine synthetase (GS)[1][2][3]. Structurally, MSO is comprised of two diastereomers, L-S-MSO and L-R-MSO[1]. Its potent biological activity, including convulsant effects at high doses, has made it an invaluable tool for dissecting the complexities of glutamate and glutamine metabolism[1][2]. This guide provides an in-depth exploration of the biochemical pathways perturbed by MSO, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal mechanisms of MSO's action, present validated experimental protocols to study its effects, and provide a framework for interpreting the resulting biochemical shifts.

Part 1: The Core Mechanism - Irreversible Inhibition of Glutamine Synthetase

The primary and most well-characterized molecular target of MSO is glutamine synthetase (GS), an enzyme critical for nitrogen metabolism and neurotransmitter recycling. GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine[4].

Causality of Inhibition

MSO's inhibitory action is a sophisticated, multi-step process that exemplifies a suicide inhibition mechanism. The process unfolds as follows:

-

Competitive Binding: MSO, structurally similar to glutamate, initially competes with glutamate for binding to the enzyme's active site[4]. This initial phase is a reversible, competitive inhibition.

-

Enzymatic Activation: Once bound, MSO is itself phosphorylated by GS in an ATP-dependent reaction, forming MSO-phosphate.

-

Irreversible Inactivation: The resulting MSO-phosphate is a transition-state analog that binds with extreme avidity to the active site, effectively preventing its release and thereby irreversibly inactivating the enzyme[1].

This biphasic mechanism—an initial competitive binding followed by rapid, irreversible inactivation—makes MSO a highly specific and potent inhibitor[4].

Caption: Mechanism of Glutamine Synthetase inhibition by MSO.

Part 2: Perturbation of the Glutamate-Glutamine Cycle

In the central nervous system, GS is predominantly located in astrocytes. It plays a pivotal role in the glutamate-glutamine cycle, a metabolic loop essential for recycling the neurotransmitter glutamate.

Pathway Description

-

Neuronal Release: Glutamatergic neurons release glutamate into the synaptic cleft.

-

Astrocyte Uptake: Excess glutamate is taken up by surrounding astrocytes.

-

Conversion to Glutamine: Inside the astrocyte, GS converts glutamate into glutamine, which is neurochemically inert.

-

Transport to Neurons: Glutamine is then transported out of the astrocyte and taken up by neurons.

-

Reconversion to Glutamate: Neurons utilize the enzyme glutaminase to convert glutamine back into glutamate, replenishing the neurotransmitter pool.

Impact of MSO

By inhibiting astrocytic GS, MSO effectively severs this cycle. This has profound consequences:

-

Glutamine Depletion: The synthesis of glutamine is blocked, leading to a significant reduction in brain glutamine levels[5].

-

Glutamate Accumulation: The primary pathway for glutamate clearance and detoxification in astrocytes is disabled, which can lead to an accumulation of glutamate.

-

Ammonia Dysregulation: GS is a key enzyme for ammonia detoxification in the brain. Its inhibition can lead to elevated ammonia levels.

These disruptions are central to MSO's neuroactive properties. For instance, sub-convulsive doses of MSO have been shown to be neuroprotective in models of amyotrophic lateral sclerosis (ALS) and hyperammonemia by lowering the overall pool of glutamine available for conversion into excitotoxic glutamate[4][5][6].

Caption: MSO disrupts the Glutamate-Glutamine cycle by inhibiting astrocytic GS.

Part 3: Downstream Effects on Neurotransmitter Systems

GABAergic System

Glutamate is the direct precursor to the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), via the enzyme glutamate decarboxylase (GAD). A logical assumption would be that by disrupting the glutamate-glutamine cycle, MSO would consequently reduce the availability of precursor glutamate for GABA synthesis.

However, the experimental evidence presents a more complex picture. Studies have shown that even when glutamine supply is significantly reduced by MSO, GABA release is only minimally depressed[7]. This suggests that the glutamine-derived glutamate pool may not be the primary determinant for the synthesis of releasable GABA. The rate-limiting factor appears to be the activity of GAD itself, rather than the supply of its substrate from glutamine[7]. This is a critical insight: while MSO profoundly affects the glutamatergic system by disrupting the recycling pathway, its impact on the GABAergic system is less direct and not governed by simple precursor availability.

Excitotoxicity: A Dual Role

The relationship between MSO and excitotoxicity is context-dependent.

-

Neuroprotection (Chronic/Low-Dose): In disease models like ALS, chronic, non-toxic MSO administration is neuroprotective. By inhibiting GS, it reduces the amount of glutamine that neurons can use to synthesize glutamate, thereby lowering the overall excitotoxic burden[1][5].

-

Excitotoxicity (Acute/High-Dose): Paradoxically, acute application of MSO can have direct excitatory and toxic effects. This is thought to occur because MSO can trigger the release of glutamate, which then activates NMDA receptors, leading to excitotoxic cell death[8][9]. This highlights the importance of dose and context when interpreting MSO's effects.

Part 4: Other Affected Biochemical Pathways

While GS is the primary target, MSO can influence other metabolic pathways.

Glutathione Synthesis

MSO has been shown to inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (GSH) synthesis, in in vitro studies[4]. GSH is a critical cellular antioxidant. However, this in vitro effect does not consistently translate to an in vivo setting. Administration of MSO to rodents did not result in altered brain GSH levels[4]. This discrepancy is likely due to the relatively slow turnover rate of GSH in the brain, meaning that a temporary inhibition of its synthesis does not lead to a rapid depletion of the existing pool[4].

Other Glutamate Metabolism Enzymes

MSO administration can induce broader changes in astrocyte metabolism. Following MSO treatment in rats, the activities of glutamate dehydrogenase and aspartate aminotransferase were found to be elevated[10]. This may represent a compensatory metabolic shift in response to the blockade of the primary glutamate processing pathway (GS).

Part 5: Experimental Protocols for Studying MSO Effects

To rigorously assess the biochemical impact of MSO, validated and reproducible protocols are essential.

Protocol 1: Measurement of Glutamine Synthetase Activity

This protocol is adapted from colorimetric methods that measure the γ-glutamyl transferase activity of GS[11][12].

Principle: In the presence of hydroxylamine, GS catalyzes the formation of γ-glutamylhydroxamate from glutamine. This product forms a colored complex with acidic ferric chloride, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Homogenate Preparation:

-

Harvest cells or tissue and wash with ice-cold PBS.

-

Homogenize in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Reaction:

-

Prepare an Assay Buffer containing: 50 mM Imidazole-HCl, 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, and 0.16 mM ADP, pH ~6.8[12].

-

In a microplate, add 50 µL of cell/tissue lysate to 50 µL of Assay Buffer. For a negative control (to confirm MSO inhibition), pre-incubate a sample of lysate with 1 mM MSO for 30 minutes before adding the Assay Buffer.

-

Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes). The reaction should be within the linear range.

-

-

Detection:

-

Prepare a Stop Buffer containing: 90 mM FeCl₃, 1.8 N HCl, and 1.45% trichloroacetic acid[12].

-

Stop the reaction by adding 100 µL of Stop Buffer to each well. A brown color will develop.

-

Centrifuge the plate at 16,000 x g for 10 minutes to pellet any precipitate[12].

-

Transfer the supernatant to a new plate and measure the absorbance at 540-560 nm.

-

-

Quantification:

-

Create a standard curve using known concentrations of γ-glutamylhydroxamate.

-

Calculate GS activity and normalize to the total protein content (e.g., in nmol/min/mg protein).

-

Caption: Experimental workflow for the colorimetric GS activity assay.

Protocol 2: Analysis of Amino Acid Profile via UPLC-MS/MS

This protocol provides a general workflow for quantifying key amino acids (glutamate, glutamine, GABA) in biological samples following MSO treatment.

Principle: Ultra-Performance Liquid Chromatography (UPLC) separates amino acids based on their physicochemical properties, and tandem Mass Spectrometry (MS/MS) provides sensitive and specific detection and quantification.

Step-by-Step Methodology:

-

Sample Extraction:

-

Flash-freeze tissue or cell pellets in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen sample in an ice-cold extraction solvent (e.g., 80:20 methanol:water or acetonitrile:methanol 3:1 v/v)[13].

-

Incubate at -20°C for 20 minutes to precipitate proteins[13].

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C.

-

Collect the supernatant containing the metabolites. For absolute quantification, include an internal standard mix (e.g., stable isotope-labeled amino acids) in the extraction solvent.

-

-

Sample Preparation:

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable injection solvent (e.g., 0.1% formic acid in water).

-

Optional Derivatization: For improved chromatographic retention and sensitivity of certain amino acids, derivatization (e.g., using AccQ-Tag or OPA/FMOC reagents) may be performed[13][14].

-

-

UPLC-MS/MS Analysis:

-

Chromatography: Use a column suitable for polar analytes, such as a HILIC or a C18 column (if derivatized)[13]. Develop a gradient elution method using appropriate mobile phases (e.g., water and acetonitrile with additives like formic acid or perfluoroheptanoic acid)[15].

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each amino acid and internal standard, define a specific precursor ion -> product ion transition for high selectivity and sensitivity.

-

Data Acquisition: Create a sample list including blanks, a calibration curve with known concentrations of amino acid standards, quality control samples, and the experimental samples[15].

-

-

Data Analysis:

-

Integrate the peak areas for each amino acid and its corresponding internal standard in all samples.

-

Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

-

Calculate the concentration of each amino acid in the experimental samples by interpolating their peak area ratios from the calibration curve. Normalize results to the initial sample weight or protein content.

-

Part 6: Data Summary and Interpretation

Presenting quantitative data in a structured format is crucial for clear interpretation.

Table 1: Reported Effects of MSO on Brain Metabolite Levels in a Mouse Model of ALS

| Metabolite | Treatment Group | % Change from Control | Brain Region | Citation |

| Glutamine | MSO | ↓ 60% | Motor Cortex & Striatum | [5] |

| Glutamate | MSO | ↓ 30% | Motor Cortex & Striatum | [5] |

| GABA | MSO | Affected | Motor Cortex & Striatum | [5] |

| Glutathione | MSO | Affected | Motor Cortex & Striatum | [5] |

Note: The term "Affected" indicates a statistically significant change was reported, but the direction and magnitude were part of a broader metabolic profile analysis in the source study.

Interpreting the Data: The significant drop in both glutamine and glutamate confirms the potent in vivo inhibition of the glutamate-glutamine cycle. The 60% reduction in glutamine is a direct consequence of GS inhibition, while the 30% reduction in glutamate reflects the decreased recycling of this neurotransmitter from the glutamine precursor pool. These findings strongly support the mechanism of action described in this guide.

Conclusion

This compound is more than a simple enzyme inhibitor; it is a powerful molecular tool that allows for the targeted disruption of central metabolic and neurotransmitter pathways. Its primary action, the irreversible inhibition of glutamine synthetase, triggers a cascade of biochemical consequences, most notably the uncoupling of the astrocyte-neuron glutamate-glutamine cycle. This leads to profound shifts in the brain's amino acid profile, impacting glutamatergic and, to a lesser extent, GABAergic neurotransmission. Understanding the nuanced, context-dependent effects of MSO—from its dual role in excitotoxicity to its differential impact on various metabolic enzymes—is essential for leveraging it effectively in research and exploring its therapeutic potential in neurological diseases. The protocols and insights provided in this guide offer a robust framework for scientists to design, execute, and interpret experiments aimed at unraveling the complex biochemical web affected by this potent molecule.

References

-

Title: this compound - Wikipedia Source: Wikipedia URL: [Link]

-

Title: this compound shows excitotoxic actions in rat cortical slices Source: Journal of Neuroscience Research URL: [Link]

-

Title: this compound shows excitotoxic actions in rat cortical slices - PubMed Source: PubMed URL: [Link]

-

Title: Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase - PubMed Source: PubMed URL: [Link]

-

Title: Inhibition of glutamine synthetase (GS) by this compound (MSO)... Source: ResearchGate URL: [Link]

-

Title: A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells Source: PubMed Central URL: [Link]

-

Title: Possible reasons for the failure of glutamine to influence GABA release in rat hippocampal slices; Effect of nipecotic acid and this compound - PubMed Source: PubMed URL: [Link]

-

Title: this compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed Source: PubMed URL: [Link]

-

Title: The Glutamate–Glutamine (GABA) Cycle: Importance of Late Postnatal Development and Potential Reciprocal Interactions between Biosynthesis and Degradation - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Effect of this compound and Methionine Sulfone on Glutamate Synthesis in Klebsiella aerogenes - PMC - NIH Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Effect of this compound and Methionine Sulfone on Glutamate Synthesis in - ASM Journals Source: American Society for Microbiology Journals URL: [Link]

-

Title: Measurement of glutamine synthetase activity in rat muscle by a colorimetric assay Source: PubMed URL: [Link]

-

Title: The glutamine-glutamate/GABA cycle: function, regional differences in glutamate and GABA production and effects of interference with GABA metabolism - PubMed Source: PubMed URL: [Link]

-

Title: Schematic of glutamine metabolism and MSO inhibition of glutamine synthetase (GLUL). Source: ResearchGate URL: [Link]

-

Title: Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase | Request PDF Source: ResearchGate URL: [Link]

-

Title: Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase Source: Semantic Scholar URL: [Link]

-

Title: Studies of the biological effects of this compound Source: ResearchGate URL: [Link]

-

Title: Direct formation and site-selective elaboration of this compound in polypeptides Source: Royal Society of Chemistry URL: [Link]

-

Title: Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Direct formation and site-selective elaboration of this compound in polypeptides Source: Semantic Scholar URL: [Link]

-

Title: Effects of this compound on the enzymes of glutamate metabolism in isolated astrocytes of rat brain - PubMed Source: PubMed URL: [Link]

-

Title: Direct formation and site-selective elaboration of this compound in polypeptides Source: Royal Society of Chemistry URL: [Link]

-

Title: Site-selective elaboration of this compound in polypeptides... Source: ResearchGate URL: [Link]

-

Title: MSU MSMC Protocol 2a Free amino acid analysis - UPLC/MS/MS method Source: Michigan State University URL: [Link]

-

Title: Amino Acid Analysis: “How-To” Guide Source: Agilent URL: [Link]

-

Title: Amino acid analysis - PubMed Source: PubMed URL: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Possible reasons for the failure of glutamine to influence GABA release in rat hippocampal slices; Effect of nipecotic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on the enzymes of glutamate metabolism in isolated astrocytes of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of glutamine synthetase activity in rat muscle by a colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guide to Amino Acid Metabolism Analysis Workflow and Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 14. agilent.com [agilent.com]

- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methionine Sulfoximine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine sulfoximine (MSO) is a potent, irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism and neurotransmitter recycling. This technical guide provides a comprehensive analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of MSO. We delve into the molecular mechanism of GS inhibition, the absorption, distribution, metabolism, and excretion (ADME) profile of MSO, and the intricate relationship between its concentration in biological systems and its enzymatic and physiological effects. This document is designed to serve as a foundational resource for researchers utilizing MSO as a tool to probe glutamine metabolism and for drug development professionals exploring the therapeutic potential of GS inhibition.

Introduction: The Significance of this compound

This compound (MSO) is a structurally unique amino acid analog that has been instrumental in elucidating the roles of glutamine synthetase in cellular metabolism. As an irreversible inhibitor, MSO offers a powerful tool to dissect the glutamate-glutamine cycle, a fundamental pathway for neurotransmitter recycling and ammonia detoxification in the central nervous system (CNS).[1] Its potent biological activity, including its convulsant properties at high doses, underscores the critical role of GS in maintaining neurological homeostasis.[1][2]

This guide offers a detailed exploration of MSO's journey through the body (pharmacokinetics) and its effects on biological systems (pharmacodynamics), providing a crucial framework for designing and interpreting studies involving this compound.

Mechanism of Action: Irreversible Inhibition of Glutamine Synthetase

The primary molecular target of MSO is glutamine synthetase (GS), an ATP-dependent enzyme that catalyzes the condensation of glutamate and ammonia to form glutamine.[3] MSO exerts its inhibitory effect through a sophisticated mechanism of action that mimics the natural enzymatic process.

The inhibition is a biphasic process, beginning with reversible competitive inhibition, followed by rapid, irreversible inactivation.[1][2] MSO, in the presence of ATP, is phosphorylated by glutamine synthetase at the sulfoximine nitrogen atom.[3] This phosphorylated intermediate acts as a transition-state analog that binds tightly to the enzyme's active site, effectively preventing the binding of glutamate and leading to irreversible inhibition.[3]

Diagram: Mechanism of this compound (MSO) Inhibition of Glutamine Synthetase (GS)

Caption: MSO competitively binds to the glutamate site on GS and is phosphorylated by ATP, forming a stable, irreversible complex.

Pharmacokinetics of this compound

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of MSO is fundamental to designing effective in vivo experiments and interpreting their outcomes. While comprehensive pharmacokinetic data for MSO is not extensively published, valuable insights can be drawn from studies on its close structural and functional analog, buthionine sulfoximine (BSO).

Absorption

MSO can be administered through various routes, including intraperitoneal (i.p.) and intravenous (i.v.) injections in preclinical studies.[4] Oral bioavailability is expected to be limited due to its polar nature, a characteristic common to many amino acid analogs.

Distribution

MSO distributes to various tissues, with significant penetration across the blood-brain barrier (BBB). This is a critical aspect of its pharmacological profile, as the central nervous system is a primary site of action due to the high abundance and activity of glutamine synthetase in astrocytes.[5] The transport across the BBB is likely mediated by amino acid transport systems.[5]

Metabolism

The primary metabolic fate of MSO is its phosphorylation by glutamine synthetase, which is directly linked to its mechanism of action.[3] This metabolic activation leads to the formation of the inhibitory MSO-phosphate.

Excretion

Details on the excretion of MSO are not well-documented. However, based on its structure and the pharmacokinetics of similar small molecules, renal clearance is likely a major route of elimination for any unmetabolized MSO and its metabolites.

Pharmacokinetic Parameters (Derived from Buthionine Sulfoximine Data)

The following table summarizes key pharmacokinetic parameters, largely inferred from preclinical and clinical studies of buthionine sulfoximine (BSO), and should be interpreted with the understanding that direct MSO data may vary.

| Parameter | Value (BSO) | Species | Reference |

| Half-life (t½) | ~1.5 - 2.0 hours | Human | [Not Available] |

| Clearance (CL) | Varies with dose | Human | [Not Available] |

| Volume of Distribution (Vd) | ~0.3 L/kg | Mouse | [Not Available] |

| Bioavailability (Oral) | Low | Mouse | [Not Available] |

Experimental Protocol: In Vivo Pharmacokinetic Study of this compound in a Rodent Model

This protocol outlines a general procedure for assessing the pharmacokinetic profile of MSO in rats.

Materials

-

L-Methionine Sulfoximine (MSO)

-

Vehicle (e.g., sterile saline)

-

Male Sprague-Dawley rats (250-300g)

-

Intravenous (i.v.) and intraperitoneal (i.p.) injection supplies

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Methodology

-

Animal Acclimation and Dosing:

-

Acclimate rats to laboratory conditions for at least one week.

-

Fast animals overnight before dosing, with free access to water.

-

Prepare MSO in the chosen vehicle at the desired concentration.

-

Administer MSO via the selected route (e.g., 10 mg/kg i.v. or 50 mg/kg i.p.).

-

-

Blood Sampling:

-

Collect blood samples (~100 µL) from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

-

Collect blood into EDTA-coated tubes and immediately place on ice.

-

-

Plasma Preparation:

-

Centrifuge blood samples at 4°C to separate plasma.

-

Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify MSO concentrations in plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters (e.g., Cmax, Tmax, AUC, t½, CL, Vd).

-

Diagram: Experimental Workflow for a Rodent Pharmacokinetic Study

Caption: A typical workflow for conducting an in vivo pharmacokinetic study of MSO in a rodent model.

Pharmacodynamics of this compound

The pharmacodynamics of MSO are intrinsically linked to its inhibition of glutamine synthetase and the subsequent downstream effects on cellular metabolism and neurotransmission.

Dose-Dependent Inhibition of Glutamine Synthetase

MSO administration leads to a dose-dependent and time-dependent inhibition of GS activity in various tissues, most notably the brain.[6] This inhibition results in a significant reduction in the synthesis of glutamine.

Alterations in the Glutamate-Glutamine Cycle

By blocking GS, MSO disrupts the glutamate-glutamine cycle, leading to an accumulation of glutamate and a depletion of glutamine in astrocytes.[6] This has profound implications for neuronal function, as glutamine is a precursor for the synthesis of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA in neurons.

Neurotoxicity and Convulsant Effects

At higher doses, the disruption of the glutamate-glutamine cycle and the resulting imbalance in neurotransmitter levels can lead to excitotoxicity and manifest as seizures.[1][7] This convulsant effect is a hallmark of MSO's toxicological profile.

Experimental Protocol: In Vitro Glutamine Synthetase Activity Assay

This protocol describes a colorimetric assay to measure GS activity in brain tissue homogenates, which can be used to assess the pharmacodynamic effects of MSO.

Materials

-

Brain tissue from control and MSO-treated animals

-

Homogenization buffer (e.g., Tris-HCl buffer, pH 7.4, with protease inhibitors)

-

Glutamine Synthetase Activity Assay Kit (commercially available)

-

Spectrophotometer or microplate reader

Methodology

-

Tissue Homogenization:

-

Homogenize brain tissue samples in ice-cold homogenization buffer.

-

Centrifuge the homogenates at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cytosolic fraction where GS is located.

-

-

Protein Quantification:

-

Determine the protein concentration of each supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Glutamine Synthetase Activity Assay:

-

Follow the manufacturer's instructions for the glutamine synthetase activity assay kit.

-

Typically, the assay involves incubating the brain homogenate with substrates (glutamate, ATP, and hydroxylamine) and measuring the formation of γ-glutamyl hydroxamate colorimetrically.

-

-

Data Analysis:

-

Calculate the specific activity of GS (e.g., in µmol/min/mg of protein).

-

Compare the GS activity between control and MSO-treated groups to determine the extent of inhibition.

-

Clinical and Research Applications

MSO's potent and specific inhibition of glutamine synthetase makes it an invaluable tool in neuroscience research for studying:

-

The Glutamate-Glutamine Cycle: Investigating the dynamics of neurotransmitter recycling and its role in synaptic plasticity, learning, and memory.

-

Ammonia Neurotoxicity: Modeling conditions of hyperammonemia and hepatic encephalopathy.[1][8]

-

Epilepsy: Inducing seizures in animal models to study the mechanisms of epileptogenesis.[4]

-

Neurodegenerative Diseases: Exploring the role of glutamate excitotoxicity in conditions like amyotrophic lateral sclerosis (ALS).[1][6]

Therapeutically, while MSO itself is too toxic for clinical use, the principle of glutamine synthetase inhibition is being explored for the development of novel drugs for various neurological and oncological indications.[8]

Toxicological Profile

The primary toxicological concern with MSO is its dose-dependent neurotoxicity, manifesting as seizures.[1] This is a direct consequence of its potent inhibition of glutamine synthetase and the subsequent disruption of the glutamate-glutamine cycle. At the cellular level, MSO can induce excitotoxic neuronal death.[7] Therefore, careful dose selection and monitoring are crucial in any in vivo studies involving MSO.

Conclusion and Future Directions

This compound remains a cornerstone tool for investigating the multifaceted roles of glutamine synthetase in health and disease. This guide has provided a comprehensive overview of its pharmacokinetic and pharmacodynamic properties, offering a framework for its effective use in research. Future studies should focus on obtaining more detailed pharmacokinetic data specifically for MSO to refine dose-response relationships and improve the translation of preclinical findings. Furthermore, exploring the therapeutic potential of more selective and less toxic glutamine synthetase inhibitors holds promise for the development of novel treatments for a range of challenging diseases.

References

- Shaw, C. A., & Lani, B. (1999). This compound shows excitotoxic actions in rat cortical slices. Neuroscience Letters, 275(2), 101-104.

- Brusilow, W. S., & Cooper, A. J. (2013). Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 734-740.

-

Wikipedia contributors. (2023, December 1). This compound. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link]

- Needleman, R., & Brusilow, W. S. (2013). Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 734-740.

- Albrecht, J., & Zielińska, M. (2004). Effects of this compound on the glutamine and glutamate content and cell volume in rat cerebral cortical slices: involvement of mechanisms not related to inhibition of glutamine synthesis. Neurotoxicology, 25(3), 443-449.

- Brusilow, W. S., & Bame, M. (2018). Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase. Expert Opinion on Therapeutic Targets, 22(10), 857-865.

- Jeitner, T. M., & Gerson, S. L. (1985). This compound prevents the accumulation of large neutral amino acids in brain of portacaval-shunted rats. Journal of Neurochemistry, 44(3), 929-933.

- Barnett, N. L., & Pow, D. V. (2000). Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina. Experimental Eye Research, 70(4), 437-446.

- Ghoddoussi, F., Bame, M., Pentiak, P. A., Needleman, R., & Brusilow, W. S. (2010). This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS. Journal of the Neurological Sciences, 290(1-2), 41-47.

- Brusilow, W. S. A., & Bame, M. (2018). Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase. Expert Opinion on Therapeutic Targets, 22(10), 857–865.

- Ronzio, R. A., Rowe, W. B., & Meister, A. (1969). Studies on the mechanism of inhibition of glutamine synthetase by this compound. Biochemistry, 8(3), 1066-1075.

- Brusilow, W. S. A., & Bame, M. (2018). Full article: Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase. Expert Opinion on Therapeutic Targets, 22(10), 857-865.

- Hawkins, R. A., & Jeitner, T. M. (1984). This compound prevents the accumulation of large neutral amino acids in brain of hyperammonemic rats. Journal of Surgical Research, 36(4), 349-353.

- Griffith, O. W. (1979). Effects of this compound analogs on the synthesis of glutamine and glutathione: possible chemotherapeutic implications.

- Pamiljans, V., Krishnaswamy, P. R., & Meister, A. (1962). Glutamine Synthetase. Determination of Its Distribution in Brain during Development. The Journal of Biological Chemistry, 237(9), 2919-2924.

- Zielińska, M., & Albrecht, J. (2011). A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells. American Journal of Physiology-Cell Physiology, 301(1), C269-C275.

- Płeśniak, E., & Albrecht, J. (1997). Glutamine synthetase and glutamine synthetase-like protein from human brain: purification and comparative characterization. Journal of Neuroscience Research, 49(3), 345-353.

- Lamar, C., Jr, & Sellinger, O. Z. (1965). THE INHIBITION IN VIVO OF CEREBRAL GLUTAMINE SYNTHETASE AND GLUTAMINE TRANSFERASE BY THE CONVULSANT this compound. Biochemical Pharmacology, 14(4), 489-506.

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

- Samuels, S., & Schwartz, S. A. (1981). Compartmentation in amino acid transport across the blood brain barrier. Neurochemical Research, 6(7), 755-765.

- Sarantis, M., & Attwell, D. (1989). Long-term effects of the administration of the convulsive substance DL-methionine-DL-sulfoximine to the rabbit. Brain Research Bulletin, 23(3), 257-262.

- Norenberg, M. D. (1977). Glutamine Synthetase of the Human Brain: Purification and Characterization. Journal of Neurochemistry, 28(1), 149-155.

- Kumar, P., & Kumar, A. (2021). Preclinical Pharmacokinetics: An Approach Towards Safer and Efficacious Drugs. Current Drug Metabolism, 22(8), 629-641.

- Merz, C., et al. (2023). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. Pharmaceutical Research, 40(11), 2735-2749.

- Li, Y., et al. (2021). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Pharmacology & Pharmacy, 12(11), 307-320.

- Elango, R., & Ball, R. O. (2016). Amino acid pharmacokinetics and safety assessment. The Journal of Nutrition, 146(7), 1481S-1485S.

- Rowe, W. B., & Meister, A. (1969). Identification of L-methionine S-sulfoximine as the diastereoisomer of L-methionine SR-sulfoximine that inhibits glutamine synthetase. Biochemistry, 8(6), 2681-2685.

- Turski, L., et al. (1984).

- Campos-Bedolla, P., et al. (2019). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Physiology, 10, 1265.

- Stanimirovic, D. B., & Friedman, A. (2019). The transport systems of the blood-brain barrier. Physiological Reviews, 99(1), 685-746.

- Zhang, Y., et al. (2021). Direct formation and site-selective elaboration of this compound in polypeptides. Chemical Science, 12(43), 14457-14462.

- Rowe, W. B., Ronzio, R. A., & Meister, A. (1969). Phosphorylation of this compound by glutamine synthetase. Biochemistry, 8(6), 2674-2680.

Sources

- 1. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound prevents the accumulation of large neutral amino acids in brain of portacaval-shunted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methionine Sulfoximine: A Technical Guide to Modeling Excitotoxicity

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of how to effectively utilize Methionine Sulfoximine (MSO) as a tool to induce and study excitotoxicity. By moving beyond a simple recitation of protocols, we delve into the causal biochemistry, offering field-proven insights to ensure the generation of robust and reproducible data.

Introduction: The Delicate Balance of Glutamate Homeostasis

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, essential for synaptic plasticity, learning, and memory.[1][2] However, its overabundance in the synaptic cleft leads to a pathological process known as excitotoxicity, a key player in a host of neurodegenerative diseases.[3][4][5] This damaging cascade is primarily mediated by the excessive activation of N-methyl-D-aspartate (NMDA) receptors, triggering a massive influx of calcium ions (Ca2+) into the postsynaptic neuron.[6][7][8] This ionic dysregulation activates a battery of downstream enzymes, including proteases, lipases, and endonucleases, ultimately culminating in neuronal death.[9]

To prevent such excitotoxic damage, the brain employs a sophisticated mechanism for maintaining low extracellular glutamate concentrations, known as the glutamate-glutamine cycle.[1][3] This process involves the rapid uptake of synaptic glutamate by astrocytes, where it is converted into the non-excitatory amino acid glutamine by the enzyme glutamine synthetase (GS).[1][10][11] Glutamine is then transported back to presynaptic neurons, where it is converted back into glutamate by glutaminase, replenishing the neurotransmitter pool.[1][4]

This compound (MSO): A Potent Disruptor of the Glutamate-Glutamine Cycle

This compound (MSO) is a powerful and irreversible inhibitor of glutamine synthetase.[10][12] Its efficacy as a tool for studying excitotoxicity lies in its ability to selectively shut down the primary pathway for glutamate clearance in the brain.

Mechanism of Action

MSO's inhibitory action is a two-step process. First, it competitively binds to the glutamate-binding site of glutamine synthetase.[13] Subsequently, in the presence of ATP, the enzyme phosphorylates MSO, creating a stable transition-state analog that becomes covalently bound to the active site, leading to irreversible inhibition.[10][12][14]

By incapacitating glutamine synthetase, MSO effectively breaks the glutamate-glutamine cycle. This leads to two critical consequences that drive excitotoxicity:

-

Impaired Glutamate Clearance: With the primary astrocytic glutamate removal pathway blocked, glutamate lingers in the synaptic cleft, leading to its accumulation.

-

Increased Glutamate Release: Some studies suggest that MSO can also indirectly increase the release of glutamate from neurons.[6]

The net result is a sustained overstimulation of glutamate receptors, particularly NMDA receptors, initiating the excitotoxic cascade.[6]

Caption: Experimental workflow for in vitro MSO-induced excitotoxicity.

Protocol 2: In Vivo MSO-Induced Excitotoxicity in a Mouse Model

-

Animal Model: Use adult male C57BL/6 mice (8-10 weeks old).

-

MSO Administration: Administer MSO via i.p. injection at a dose of 150 mg/kg. Include a saline-injected control group.

-

Behavioral Monitoring: Observe the animals for seizure activity and other neurological deficits for at least 4 hours post-injection.

-

Tissue Collection: At a predetermined time point (e.g., 24 hours post-injection), euthanize the animals and perfuse with ice-cold saline followed by 4% paraformaldehyde.

-

Immunohistochemistry:

-

Prepare 40 µm thick coronal brain sections.

-

Perform immunohistochemical staining for markers of neuronal death (e.g., Fluoro-Jade B or NeuN) and astrogliosis (e.g., GFAP).

-

-

Biochemical Analysis:

Downstream Signaling Pathways in MSO-Induced Excitotoxicity

The overactivation of NMDA receptors by MSO-induced glutamate accumulation triggers a complex cascade of intracellular signaling events that lead to neuronal demise.

Caption: Signaling cascade in MSO-induced excitotoxicity.

A critical consequence of excessive Ca²⁺ influx is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative stress and mitochondrial dysfunction. This, in turn, can trigger the release of pro-apoptotic factors, such as cytochrome c, and the activation of caspases, the key executioners of apoptosis. [17][18]

Conclusion and Future Directions

This compound is a valuable and well-characterized pharmacological tool for modeling excitotoxicity both in vitro and in vivo. By disrupting the fundamental process of glutamate clearance, MSO provides a robust and reproducible means to study the molecular mechanisms underlying excitotoxic neuronal death. A thorough understanding of its mechanism of action and careful experimental design are paramount to generating high-quality, translatable data.

Future research could leverage MSO-based models to screen for novel neuroprotective compounds that target various points in the excitotoxic cascade, from glutamate receptor antagonism to the inhibition of downstream apoptotic pathways. Furthermore, combining MSO treatment with genetic models of neurodegenerative diseases may provide deeper insights into the synergistic interplay between excitotoxicity and other pathological processes.

References

-

Wikipedia. This compound. [Link]

-

Richard, J. P., Bame, M. J., & Golovko, M. Y. (2014). Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 843–849. [Link]

-

O'Gorman, S., & Griffiths, R. (1999). This compound shows excitotoxic actions in rat cortical slices. Canadian Journal of Physiology and Pharmacology, 77(11), 871–877. [Link]

-

Wikipedia. Glutamine synthetase. [Link]

-

Li, Y., Zhang, Y., & Li, Y. (2024). The role of glutamate and glutamine metabolism and related transporters in nerve cells. Food Science and Human Wellness, 13(2), 653-662. [Link]

-

Ronzio, R. A., Rowe, W. B., & Meister, A. (1969). Studies on the mechanism of inhibition of glutamine synthetase by this compound. Biochemistry, 8(3), 1066–1075. [Link]

-

Soriano, E., & Herrup, K. (2004). In vivo neuroprotective adaptation of the glutamate/glutamine cycle to neuronal death. Hippocampus, 14(6), 729–739. [Link]

-

Campos-Sandoval, J. A., Bribiesca-Ramírez, M., & García-Juárez, B. (2021). Disturbance of the Glutamate-Glutamine Cycle, Secondary to Hepatic Damage, Compromises Memory Function. Frontiers in Neuroscience, 15, 618911. [Link]

-

Ghoddoussi, F., Bame, M., & Golovko, M. Y. (2010). This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS. Neurochemistry International, 56(4), 579–585. [Link]

-

Shen, J. (2013). Modeling the glutamate–glutamine neurotransmitter cycle. Frontiers in Neuroenergetics, 5, 3. [Link]

-

ResearchGate. Introduction to the Glutamate–Glutamine Cycle. [Link]

-

Gordon, J., & Magasanik, B. (1973). Effect of this compound and Methionine Sulfone on Glutamate Synthesis in. Journal of Bacteriology, 114(2), 666–673. [Link]

-

Li, M., Ona, V. O., & Guégan, C. (2000). Caspase-1 and -3 are sequentially activated in motor neuron death in Cu,Zn superoxide dismutase-mediated familial amyotrophic lateral sclerosis. Neuron, 28(1), 27–41. [Link]

-

Bame, M. J., & Richard, J. P. (2018). In vitro suppression of inflammatory cytokine response by this compound. BMC Research Notes, 11(1), 662. [Link]

-

Innoprot. Excitotoxicity in vitro assay. [Link]

-

Al-Juboori, M. I., & Al-Zubaidy, M. A. (2012). An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imaging of mitochondrial potentials. Zanco Journal of Medical Sciences, 16(1), 14-21. [Link]

-

Barnett, N. L., & Pow, D. V. (2000). Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina. Vision Research, 40(3), 301–312. [Link]

-

Schousboe, A., & Westergaard, N. (1990). L-methionine-DL-sulfoximine induces massive efflux of glutamine from cortical astrocytes in primary culture. European Journal of Pharmacology, 182(3), 587–589. [Link]

-

ACS Publications. Glutamine Synthetase: Diverse Regulation and Functions of an Ancient Enzyme. [Link]

-

Albrecht, J., & Ziemińska, E. (2004). Effects of this compound on the glutamine and glutamate content and cell volume in rat cerebral cortical slices: involvement of mechanisms not related to inhibition of glutamine synthesis. Neurotoxicology, 25(3), 443–449. [Link]

-

ResearchGate. Effect of Glutamine Synthetase Inhibition on Brain and Interorgan Ammonia Metabolism in Bile Duct Ligated Rats. [Link]

-

Somers, D. L., & Beckstead, R. M. (1990). Chronic this compound administration reduces synaptosomal aspartate and glutamate in rat striatum. Neuroscience Letters, 115(2-3), 335–340. [Link]

-

Ott, P., & Larsen, F. S. (2013). Effect of glutamine synthetase inhibition on brain and interorgan ammonia metabolism in bile duct ligated rats. Journal of Cerebral Blood Flow & Metabolism, 33(12), 1955–1962. [Link]

-

Cambridge Core. Glutamine synthetase and its inhibition. [Link]

-

ACS Publications. In vivo formation of this compound phosphate, a protein-bond metabolite of this compound. [Link]

-

Albrecht, J., & Zielińska, M. (2025). This compound as a Tool for Studying Temporal Lobe Epilepsy: Initiator, Developer, Attenuator. Neurochemical Research. [Link]

-

Creative Biolabs. Excitotoxicity In Vitro Assay. [Link]

-

Wang, Y., & Zhang, Y. (2020). Baicalin combats glutamate excitotoxicity via protecting glutamine synthetase from ROS-induced 20S proteasomal degradation. Free Radical Biology and Medicine, 152, 583–594. [Link]

-

ResearchGate. The impact of L-methionine sulfoximine (MSO) on NMDA receptor and... [Link]

-

Graham, R. K., & Leavitt, B. R. (2018). Activation of caspase-6 and cleavage of caspase-6 substrates is an early event in NMDA receptor-mediated excitotoxicity. Journal of Neuroscience Research, 96(3), 445–456. [Link]

-

Nicotera, P., & Lipton, S. A. (1998). Caspase-Mediated Apoptosis in Neuronal Excitotoxicity Triggered by Nitric Oxide. Molecular Medicine, 4(7), 437–450. [Link]

-

ResearchGate. Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase. [Link]

-

Charles River. Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. [Link]

-

Tews, J. K., & Stone, W. E. (1964). EFFECTS OF this compound ON LEVELS OF FREE AMINO ACIDS AND RELATED SUBSTANCES IN BRAIN. Biochemical Pharmacology, 13, 543–545. [Link]

-

Narayan, P. J., & Freeman, E. J. (2025). Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Journal of Neurochemistry. [Link]

-

Lai, T. W., & Zhang, S. (2014). Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke. Neural Regeneration Research, 9(13), 1253–1254. [Link]

-

Hardingham, G. E., & Bading, H. (2013). NMDA receptor-mediated excitotoxicity depends on the coactivation of synaptic and extrasynaptic receptors. Cell Death & Differentiation, 20(4), 547–564. [Link]

-